![molecular formula C19H22N8 B2979448 N6-(3-(1H-imidazol-1-yl)propyl)-N4-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105205-49-9](/img/structure/B2979448.png)

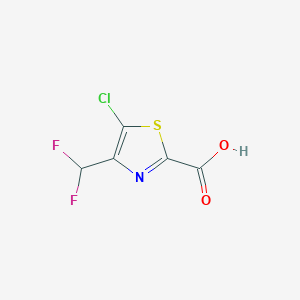

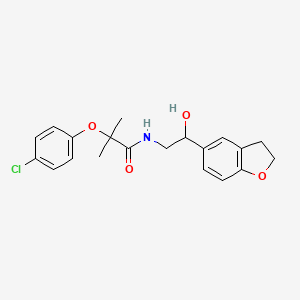

N6-(3-(1H-imidazol-1-yl)propyl)-N4-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The imidazole and pyrimidine rings in the compound suggest that it might have properties similar to other imidazole and pyrimidine derivatives, which include a wide range of biological activities.

Molecular Structure Analysis

The compound contains an imidazole ring and a pyrimidine ring, which are both aromatic heterocycles. This means they have a cyclic, planar structure with a ring of pi electrons. This structure often contributes to the stability of these compounds and can affect their chemical reactivity .Aplicaciones Científicas De Investigación

Synthesis and Material Science

A novel unsymmetrical diamine monomer containing a triaryl imidazole pendant group was synthesized, highlighting the chemical's utility in creating soluble and thermally stable polyimides. These materials exhibited excellent solubility in polar solvents and high thermal stability, making them suitable for advanced material applications due to their inherent viscosity and glass transition temperatures (Ghaemy & Alizadeh, 2009).

Heterocyclic Chemistry

Research in heterocyclic chemistry produced fused pyrazolo[1,5-a]pyrimidine derivatives under microwave irradiation, showcasing the compound's role in facilitating the synthesis of novel heterocyclic structures with potential applications in medicinal chemistry and material science (Al‐Zaydi, 2009).

Photophysical Properties

The study of protic solvent induced dual fluorescence in related compounds, such as 2-(4'-N,N-dimethylaminophenyl)imidazo[4,5-b]pyridine, contributes to understanding the photophysical properties of similar chemical structures. This research could inform the development of new fluorescent materials or probes for scientific applications (Mishra et al., 2013).

Coordination Chemistry

In coordination chemistry, ligands designed for building metallic grids demonstrated the ability to encapsulate anions, offering insights into the construction of new types of metal-organic frameworks. These findings highlight the potential for using similar compounds in creating materials with specific encapsulation or catalytic properties (Manzano et al., 2008).

Crystallography and Structural Analysis

Research into the crystallography of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines revealed insights into hydrogen bonding and molecular organization, which are critical for the design of crystalline materials with desired properties. Such studies contribute to the broader field of crystal engineering and material science (Trilleras et al., 2008).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-N-(3,4-dimethylphenyl)-6-N-(3-imidazol-1-ylpropyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N8/c1-13-4-5-15(10-14(13)2)23-17-16-11-22-26-18(16)25-19(24-17)21-6-3-8-27-9-7-20-12-27/h4-5,7,9-12H,3,6,8H2,1-2H3,(H3,21,22,23,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZHZSLSSMKJJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCCCN4C=CN=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-(3-pyridinyl)pyrimidine](/img/structure/B2979365.png)

![N-methyl-2-[2-(1-methylpiperidin-4-ylidene)hydrazino]pyridine-3-sulfonamide](/img/structure/B2979368.png)

![2-((3-chloro-4-fluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2979370.png)

![N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2979372.png)

![2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one](/img/structure/B2979373.png)

![2-methoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2979385.png)